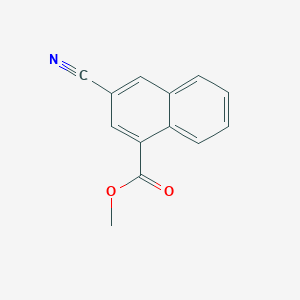![molecular formula C12H10ClFN2 B8750364 N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine](/img/structure/B8750364.png)
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine
概述
描述
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine is an organic compound that features both a chlorobenzyl and a fluoropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 6-fluoro-2-aminopyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of 6-fluoro-2-aminopyridine attacks the carbon atom bonded to the chlorine in 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学研究应用
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- 4-Chlorobenzyl chloride
- 6-Fluoro-2-aminopyridine
- 4-Fluorobenzyl chloride
Uniqueness
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine is unique due to the presence of both chlorobenzyl and fluoropyridinyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds that may only contain one of these functional groups.
属性
分子式 |
C12H10ClFN2 |
|---|---|
分子量 |
236.67 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(14)16-12/h1-7H,8H2,(H,15,16) |
InChI 键 |
LCNKPVMFUNKRKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)F)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
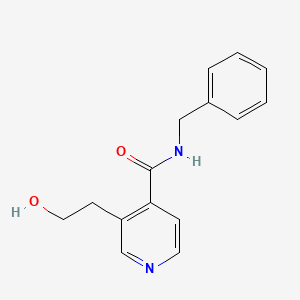
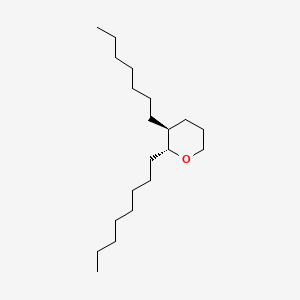
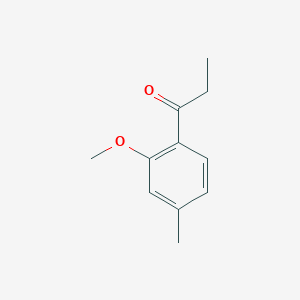
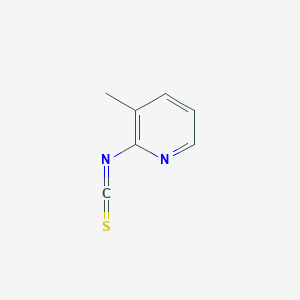

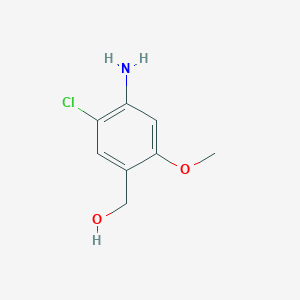
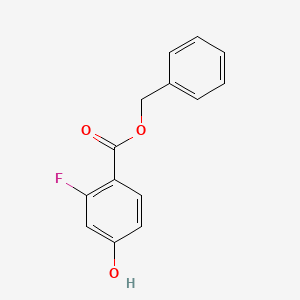
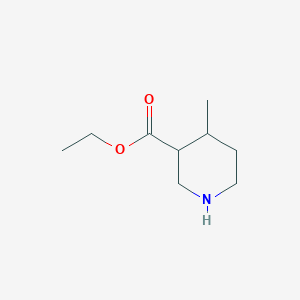
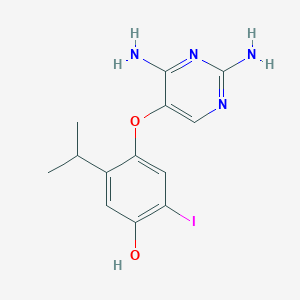
![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)
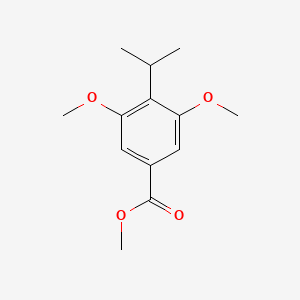
![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)

